1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane

Beschreibung

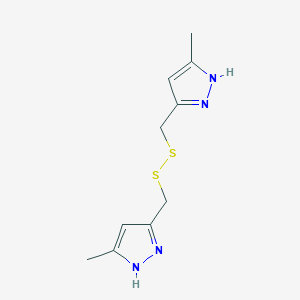

1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane is a disulfide compound featuring two pyrazole-derived substituents. The molecule contains a central disulfide bond (–S–S–) bridged between two (5-methyl-1H-pyrazol-3-yl)methyl groups.

Instead, comparisons must be inferred from structurally related disulfides, such as 1,2-bis(2-methylallyl)disulfane (C₈H₁₄S₂) and 1,2-di(pyridin-3-yl)disulfane (C₁₀H₈N₂S₂), which share functional similarities but differ in substituent groups.

Eigenschaften

IUPAC Name |

5-methyl-3-[[(5-methyl-1H-pyrazol-3-yl)methyldisulfanyl]methyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S2/c1-7-3-9(13-11-7)5-15-16-6-10-4-8(2)12-14-10/h3-4H,5-6H2,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHMIIAFNRZJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CSSCC2=NNC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane typically involves the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with a disulfide source under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF), followed by the addition of a disulfide compound .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane can undergo various chemical reactions, including:

Oxidation: The disulfane bridge can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfane bond can be reduced to form thiols.

Substitution: The pyrazole rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT).

Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding thiols.

Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane exhibits significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 12 |

| Pseudomonas aeruginosa | 22 | 10 |

The minimum inhibitory concentration (MIC) values indicate its effectiveness at low concentrations, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound through mechanisms such as:

- Induction of Apoptosis : Increased levels of cleaved PARP and caspase-3 indicate activation of apoptotic pathways.

- Cell Cycle Arrest : Alterations in cell cycle regulators lead to G2/M phase arrest.

In xenograft mouse models, significant inhibition of A549 lung cancer growth was observed, showcasing its potential as an effective cancer therapy .

Applications in Scientific Research

The versatility of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane extends to several scientific domains:

- Coordination Chemistry : Used as a ligand to form metal complexes.

- Biological Studies : Investigated for its role in enzyme mechanisms involving disulfide bonds.

- Medicinal Chemistry : Explored for antimicrobial and anticancer properties.

- Materials Science : Potential applications in developing new polymers or catalysts .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity against multidrug-resistant pathogens, showing significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) strains with MIC values lower than traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In comparative studies assessing cytotoxic effects on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM .

Wirkmechanismus

The mechanism of action of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane involves its ability to interact with biological molecules through its disulfane bridge and pyrazole rings. The disulfane bond can undergo redox reactions, making it a potential modulator of redox-sensitive biological pathways. The pyrazole rings can interact with various enzymes and receptors, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Feasibility : The synthesis of 1,2-bis(2-methylallyl)disulfane is well-documented , but analogous routes for the pyrazole derivative remain unexplored in the provided evidence.

Table 2: Antitumor Activity of Disulfide Analogs

Key Observations :

- Potency : 1,2-Bis(2-methylallyl)disulfane shows strong antiproliferative effects on HepG2 cells, with apoptosis rates increasing from 11.97% (50 μmol/L) to 43.69% (150 μmol/L) . The pyrazole derivative’s activity remains speculative but could exceed this due to enhanced redox activity from nitrogen-rich substituents.

- Mechanistic Differences : Allyl-substituted disulfanes likely act via ROS-mediated pathways , whereas pyridine or pyrazole analogs might engage in targeted protein interactions (e.g., kinase inhibition).

Biologische Aktivität

1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane, a sulfur-containing organic compound, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Chemical Name : 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane

- CAS Number : 802007-38-1

- Molecular Weight : 254.38 g/mol

- Structure : The compound features two pyrazole moieties connected by a disulfide bond, which is critical for its biological activity.

Synthesis

The synthesis of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane typically involves the reaction of appropriate pyrazole derivatives with disulfide reagents in controlled conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promising results in terms of efficiency and environmental impact .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane. Research indicates that this compound induces apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : It has been shown to alter levels of cell cycle regulators such as p-cdc2 and cyclin B1, leading to G2/M phase arrest .

- Apoptosis Induction : Increased levels of cleaved PARP and caspase-3 were observed, while Bcl-2 levels decreased, indicating activation of apoptotic pathways .

In a xenograft mouse model, the compound demonstrated significant inhibition of A549 lung cancer growth, suggesting its potential as an effective cancer therapy .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated:

- Antifungal Activity : It showed potent antifungal effects against Valsa mali, with an EC50 value significantly lower than that of conventional antifungal agents like allicin .

- Antibacterial Activity : The compound was effective against several human pathogenic bacteria, showcasing broad-spectrum antimicrobial activity .

Mechanistic Insights

The biological activities of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane can be attributed to its ability to generate reactive oxygen species (ROS), which play a crucial role in inducing oxidative stress in target cells. This mechanism is particularly relevant in cancer therapy where ROS can lead to cell death in malignant cells while sparing normal cells .

Case Studies and Research Findings

A comprehensive evaluation of the biological activity of 1,2-Bis((5-methyl-1H-pyrazol-3-yl)methyl)disulfane reveals promising results across various studies:

| Study | Findings |

|---|---|

| MDPI Study (2024) | Demonstrated significant anticancer efficacy in MDA-MB-231 breast cancer cells with mechanisms involving apoptosis induction. |

| Sigma-Aldrich Report | Highlighted the compound's potential as an antimicrobial agent against multiple pathogens. |

| Antioxidant Study (2021) | Discussed the role of ROS generated by the compound in enhancing its anticancer properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.